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Benzo[b]selenophene

Cat. No.: B1597324
CAS No.: 272-30-0
M. Wt: 181.1 g/mol
InChI Key: BNRDGHFESOHOBF-UHFFFAOYSA-N
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Description

Overview of Selenium-Containing Heterocycles in Contemporary Chemistry

Selenium-containing heterocycles, a class of compounds to which benzo[b]selenophene belongs, are integral to modern chemical science. mdpi.com The incorporation of a selenium atom into a cyclic organic framework imparts distinct properties compared to their sulfur and oxygen analogues, such as greater polarizability and different redox potentials. ontosight.aiwikipedia.org These characteristics have made them a focus of extensive research.

Significance of Organoselenium Compounds in Synthesis and Catalysis

Organoselenium compounds are recognized as powerful tools in modern organic synthesis. researchgate.netnih.gov They can act as reagents and catalysts in a variety of organic transformations. researchgate.netresearchgate.net The carbon-selenium bond, weaker than the carbon-sulfur bond, allows for unique reactivity patterns that are exploited in numerous synthetic methodologies. wikipedia.org Organoselenium compounds have been employed as ligands in transition metal catalysis, demonstrating stability and good electron-donating properties. researchgate.netrsc.org Their use in catalysis often allows for reactions to proceed under mild conditions. researchgate.netrsc.org

Role in Medicinal Chemistry and Materials Science

The applications of organoselenium compounds extend into medicinal chemistry and materials science. researchgate.netmdpi.com In medicinal chemistry, numerous organoselenium compounds, including selenium-containing heterocycles, have been investigated for their potential therapeutic properties, exhibiting a range of biological activities such as antioxidant, anti-inflammatory, and anticancer effects. ontosight.aimdpi.comrsc.orgnih.gov this compound, in particular, is considered a bioisostere of biologically important molecules like naphthalene, indole (B1671886), and benzo[b]thiophene, leading to the synthesis of its derivatives as potential bioactive agents. researchgate.net

In materials science, the unique electronic and optical properties of selenium-containing heterocycles make them attractive for the development of advanced materials. ontosight.aimdpi.com this compound and its derivatives have been explored for their use in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their potential for high charge carrier mobility. ontosight.aichim.itnih.gov The replacement of sulfur with selenium in thiophene-containing molecules has been shown to enhance optoelectronic properties. nih.gov Fused heteroaromatic systems containing this compound have been synthesized and studied for their potential as hole-transporting materials in organic electronic devices. acs.orgnih.govresearchgate.net

Historical Context of this compound Research

The study of this compound has a rich history, marked by initial synthetic hurdles and subsequent methodological advancements.

Early Synthetic Endeavors and Challenges

The initial syntheses of this compound and its derivatives often required harsh reaction conditions and resulted in low yields. nih.govthieme-connect.de Early methods frequently involved the pyrolysis of organic substrates with inorganic selenium sources like elemental selenium or selenium dioxide. thieme-connect.de For example, the reaction of selenium with phenylacetylene (B144264) or selenium dioxide with styrene (B11656) were among the early attempts, but these generally produced the desired compound in poor yields. thieme-connect.de These early challenges highlighted the need for more efficient and general synthetic routes.

Evolution of Synthetic Strategies

Over time, synthetic strategies for preparing benzo[b]selenophenes have evolved significantly, leading to more efficient and versatile methods. thieme-connect.de A major advancement was the development of ring-closure reactions, particularly the annulation of a selenophene (B38918) ring onto a benzene (B151609) substrate. thieme-connect.de

One notable method involves the reaction of 1-arylalk-1-ynes with selenium tetrahalides, which provides a general route to 3-halobenzo[b]selenophenes. thieme-connect.dersc.org Another significant development is the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes, a method that tolerates a wide variety of functional groups and proceeds under mild conditions. nih.gov More recent approaches have utilized transition metal-catalyzed reactions, further expanding the toolkit for synthesizing functionalized benzo[b]selenophenes. chim.itrsc.org For instance, copper-catalyzed annulation of vinyl selenides has been shown to be an efficient protocol. chim.it These modern methods have made this compound and its derivatives more accessible for further research and application.

Nomenclatural Conventions and Structural Representation

The systematic naming and structural representation of this compound are governed by IUPAC nomenclature rules. The core structure consists of a benzene ring fused to a selenophene ring. ontosight.ai The numbering of the this compound nucleus follows a standard convention. thieme-connect.de The CAS name for this system is 1-benzoselenophene. thieme-connect.de

Table 1: Basic Properties of this compound

Property Value
Molecular Formula C₈H₆Se nist.govnist.gov
Molecular Weight 181.09 g/mol nist.govnist.gov
CAS Registry Number 272-30-0 nist.govnist.gov
IUPAC Name This compound

Table 2: Structural Information of this compound

Notation Type Representation
SMILES c1ccc2c(c1)cc[se]2 chemeo.com
InChI InChI=1S/C8H6Se/c1-2-4-8-7(3-1)5-6-9-8/h1-6H nist.govnist.gov
InChI Key BNRDGHFESOHOBF-UHFFFAOYSA-N nist.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Se B1597324 Benzo[b]selenophene CAS No. 272-30-0

Properties

IUPAC Name

1-benzoselenophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Se/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRDGHFESOHOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181664
Record name Benzo(b)selenophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-30-0
Record name Benzo(b)selenophene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)selenophene
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Record name 1-benzoselenophene
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Ii. Advanced Synthetic Methodologies for Benzo B Selenophene and Its Derivatives

Annulation Strategies to Construct the Benzo[b]selenophene Ring System

The formation of the fused selenophene (B38918) ring onto a benzene (B151609) core is achieved through various annulation strategies. These methods primarily involve the cyclization of appropriately substituted benzene precursors.

Electrophilic Cyclization Reactions

Electrophilic cyclization represents a powerful and widely utilized approach for synthesizing benzo[b]selenophenes. nih.gov This strategy relies on the reaction of an electron-rich alkyne or alkene moiety with an electrophile, which triggers an intramolecular cyclization by the attack of a selenium-containing nucleophile positioned ortho to the unsaturated group. nih.govnih.gov These reactions often proceed under mild conditions and tolerate a broad range of functional groups. acs.orgnih.gov

A general and effective method for the preparation of benzo[b]selenophenes involves the reaction of 1-arylalk-1-ynes with selenium tetrahalides (SeCl₄ or SeBr₄). thieme-connect.de This reaction proceeds through an initial addition of the selenium tetrahalide to the alkyne, forming an intermediate alkenyltrihalo-λ⁴-selane species. thieme-connect.de This intermediate then undergoes an intramolecular electrophilic cyclization to yield 3-halobenzo[b]selenophenes or 2,3-dihalobenzo[b]selenophenes, depending on the stoichiometry of the selenium reagent used. thieme-connect.de The reaction can also be carried out with selenium dioxide in the presence of hydrogen halides, which generates the selenium halide species in situ. thieme-connect.de

For instance, the reaction of 1-phenylalk-1-ynes with diselenium (B1237649) dichloride (Se₂Cl₂) in DMF leads to the formation of 2-substituted 3-chlorobenzo[b]selenophenes. thieme-connect.de This process involves the initial addition of the selenium halide to the alkyne followed by intramolecular electrophilic cyclization. thieme-connect.de

Table 1: Synthesis of 3-Halobenzo[b]selenophenes using Selenium Tetrahalides and Arylalkynes

Arylalkyne Substrate Selenium Reagent Product Yield (%) Reference
1-Phenyl-1-propyne SeBr₄ 2-Methyl-3-bromothis compound Good nih.gov
1-Phenyl-1-propyne SeCl₄ 2-Methyl-3-chlorothis compound Good nih.gov

This table provides illustrative examples of the synthesis of 3-halobenzo[b]selenophenes.

The electrophilic cyclization of substrates containing both a selenium atom and an alkyne or enyne functionality is a highly efficient route to substituted benzo[b]selenophenes. nih.govnih.gov A common precursor for this reaction is 1-(1-alkynyl)-2-(methylseleno)arene, which can be readily synthesized via Sonogashira coupling of a 2-iodoselenoanisole with a terminal alkyne. nih.gov

These selenoalkynes undergo cyclization when treated with various electrophiles such as molecular iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl). nih.govacs.orgnih.gov The reaction typically proceeds via a 5-endo-dig cyclization pathway. researchgate.net This method is valued for its mild reaction conditions and its tolerance for a wide array of functional groups, including nitrile, hydroxyl, silyl, nitro, methoxy (B1213986), and ester groups. nih.govacs.org The use of iodine as an electrophile is particularly advantageous as it introduces a synthetically versatile iodine atom at the 3-position of the this compound ring, which can be further functionalized through cross-coupling reactions. nih.gov

Table 2: Electrophilic Cyclization of 1-(1-Decynyl)-2-(methylseleno)benzene

Electrophile Solvent Temperature Time Product Yield (%) Reference
I₂ CH₂Cl₂ Room Temp. 30 min 2-Octyl-3-iodothis compound ~100 nih.gov
Br₂ CH₂Cl₂ Room Temp. 30 min 2-Octyl-3-bromothis compound 92 nih.gov
NBS CH₂Cl₂ Room Temp. 30 min 2-Octyl-3-bromothis compound 94 nih.gov
ICl CH₂Cl₂ Room Temp. 30 min 2-Octyl-3-iodothis compound 96 nih.gov

This table summarizes the results for the electrophilic cyclization of a model selenoalkyne with various electrophiles.

Halides, in various forms, are crucial electrophilic partners in the synthesis of benzo[b]selenophenes. Molecular halogens like I₂ and Br₂, as well as N-halosuccinimides (NBS, NIS), are commonly employed to initiate the cyclization of selenoalkynes and selenoenynes. nih.govnih.gov The choice of halide can influence the nature of the substituent introduced onto the this compound ring. For instance, using I₂ leads to 3-iodobenzo[b]selenophenes, which are valuable precursors for further synthetic transformations. nih.gov

In some methodologies, copper(II) halides, such as CuCl₂ and CuBr₂, can also act as the electrophilic source. researchgate.netsci-hub.st For example, the reaction of o-alkynylthioanisoles with CuCl₂ results in the formation of 3-chlorobenzo[b]thiophenes, and similar principles can be applied to their selenium analogues. researchgate.net The use of sodium halides in ethanol (B145695) has also been reported as a green method for the synthesis of halogenated selenophenes and benzo[b]selenophenes from selenoenynes and selenoalkynes. nih.gov

Electrophilic Cyclization of Selenoenynes and Selenoalkynes

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis offers an alternative and powerful approach to construct the this compound scaffold. These methods often exhibit high efficiency and can provide access to derivatives that are not easily obtained through electrophilic cyclization pathways. However, the strong affinity of selenium for transition metals can sometimes pose a challenge. nih.gov

Copper catalysts have proven to be particularly effective in promoting the annulation reactions to form benzo[b]selenophenes. chim.itthieme-connect.com One notable example is the copper(I)-catalyzed annulation of vinyl selenides. chim.itthieme-connect.com In this approach, appropriately functionalized 1,1-dibromostyrenes are used as precursors to generate the key vinyl selenide (B1212193) intermediates. chim.itthieme-connect.com

A significant development in this area is the copper-catalyzed reaction of gem-dibromovinyl selenides to produce 2-bromo-benzo[b]selenophenes. chim.it The optimization of reaction conditions identified CuBr as an ideal catalyst in nitromethane (B149229) at 100 °C. chim.it This methodology can be extended to a sequential cyclization/Sonogashira-type cross-coupling reaction, allowing for the synthesis of 2-alkynylbenzo[b]selenophenes in a one-pot process using a cooperative palladium/copper catalyst system. chim.it

Furthermore, copper-catalyzed reactions of 2-(2-haloaryl) precursors with elemental selenium provide a direct route to fused this compound systems. mdpi.combeilstein-journals.org For example, 2-(2-iodophenyl)indoles react with selenium powder in the presence of a copper catalyst to afford benzoselenopheno[3,2-b]indole derivatives. mdpi.combeilstein-journals.org Similarly, this compound-fused imidazo[1,2-a]pyridines can be synthesized from 2-(2-haloaryl)imidazo[1,2-a]pyridines and selenium using a copper catalyst. mdpi.comresearchgate.net These reactions typically proceed via an Ullmann-type Se-arylation followed by a C(sp²)–H selenation. mdpi.com

Table 3: Copper-Catalyzed Synthesis of 2-Bromobenzo[b]selenophenes

Substrate (gem-dibromovinyl selenide) Catalyst Solvent Temperature (°C) Time (h) Product Yield (%) Reference
Substrate 1 CuBr (20 mol%) MeNO₂ 100 8 Product 1 Good chim.it
Substrate 2 CuBr (20 mol%) MeNO₂ 100 8 Product 2 Good chim.it
Substrate 3 CuBr (20 mol%) MeNO₂ 100 8 Product 3 Excellent chim.it

This table illustrates the general conditions and outcomes for the copper-catalyzed synthesis of 2-bromobenzo[b]selenophenes from various gem-dibromovinyl selenide precursors.

Cu(II) Halide-Mediated Cyclization of Homopropargyl Selenides
Palladium-Catalyzed Cyclization Approaches

Intramolecular Cyclization of Organoselenium Precursors

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, valued for their high efficiency and atom economy. By designing precursors with strategically placed reactive functional groups, complex ring systems like this compound can be constructed in a single, often high-yielding, step.

The base-mediated intramolecular cyclization of 2-(benzylselanyl)arenecarboxanilides provides a direct route to 2-arylbenzo[b]selenophen-3-ols. thieme-connect.de This reaction is typically carried out by treating the precursor with an alkali metal alkoxide, such as sodium methoxide (B1231860) or potassium tert-butoxide, in dimethylformamide (DMF) at 100°C. thieme-connect.de The reaction proceeds in reasonable yields, furnishing the benzo[b]selenophen-3-ol core with an aryl substituent at the 2-position. thieme-connect.de

Precursor (Substituents on Arenecarboxanilide)BaseYield (%)Ref.
X=CH, Ar¹=Pht-BuOK39 thieme-connect.de
X=CH, Ar¹=4-F₃CC₆H₄NaOMe68 thieme-connect.de
X=C(OMe), Ar¹=PhNaOMe48 thieme-connect.de
X=N, Ar¹=Pht-BuOK63 thieme-connect.de

Photochemistry offers a unique method for initiating ring-forming reactions. A specific example in this compound synthesis is the photochemically initiated conversion of a 1,3-diketone precursor. thieme-connect.dethieme-connect.de In the presence of 4-toluenesulfonic acid, the irradiation of the appropriate diketone leads to the formation of a substituted this compound. thieme-connect.dethieme-connect.de While not a widely general method, it highlights the potential of photochemical energy to drive unique cyclization pathways in organoselenium chemistry. thieme-connect.de

Cyclization of 2-(Benzylselanyl)arenecarboxanilides

Functionalization of the this compound Corenih.govchim.it

The modification of the core this compound structure is essential for tuning its electronic and physical properties. Functionalization can be achieved through various strategies, with cross-coupling reactions on halogenated precursors and direct C-H bond functionalization being among the most powerful and versatile approaches. chim.itnih.gov These methods allow for the introduction of aryl, alkynyl, and other functional groups, paving the way for the creation of highly π-conjugated systems. chim.it

Cross-Coupling Reactions of Halogenated Benzo[b]selenophenesnih.gov

Halogenated benzo[b]selenophenes are key intermediates in the synthesis of more complex derivatives. The carbon-halogen bond serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Iodides are often more reactive than bromides or chlorides in these transformations. nih.gov These reactions are tolerant of a wide range of functional groups and often proceed under mild conditions. nih.govacs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting a halogenated (or triflated) this compound with an organoboron compound, typically a boronic acid or ester. This reaction is catalyzed by a palladium complex. chim.itnih.gov For instance, 3-iodobenzo[b]selenophenes can be successfully coupled with arylboronic acids to yield 3-arylbenzo[b]selenophenes. nih.gov The reaction of 2-iodo-3-phenylthis compound with phenylboronic acid, catalyzed by a palladium complex, affords 2-(1-octynyl)-3-phenylthis compound in high yield. nih.gov Similarly, 3-bromo-selenophenes have been effectively coupled with various arylboronic acids bearing both electron-donating and electron-withdrawing groups. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions on Halogenated Benzo[b]selenophenes

This compound SubstrateCoupling PartnerCatalyst SystemSolvent/BaseProductYieldReference
2-Iodo-3-phenylthis compoundPhenylboronic acidPd(PPh₃)₄Dioxane/Toluene (B28343), K₃PO₄ (aq)2,3-Diphenylthis compound90% nih.gov
3-Bromothis compound derivative4-Methoxyphenylboronic acidPd(PPh₃)₄Dioxane/Toluene, K₃PO₄ (aq)3-(4-Methoxyphenyl)this compound derivative80% nih.gov
3-Bromothis compound derivative4-Chlorophenylboronic acidPd(PPh₃)₄Dioxane/Toluene, K₃PO₄ (aq)3-(4-Chlorophenyl)this compound derivative72% nih.gov
3-Chloro-2-vinylbenzo[b]thiophenePhenylboronic acidNot specifiedNot specified3-Phenyl-2-vinylbenzo[b]thiopheneNot specified rsc.org

The Sonogashira reaction facilitates the coupling of halogenated benzo[b]selenophenes with terminal alkynes, creating alkynyl-substituted derivatives. nih.gov This reaction is typically co-catalyzed by palladium and copper complexes. nih.govnih.gov For example, the coupling of 2-iodo-3-methylthis compound with phenylacetylene (B144264) in the presence of a palladium and copper catalyst yields the corresponding 2-alkynylthis compound in good yield. nih.gov Standard Sonogashira conditions involve catalysts like PdCl₂(PPh₃)₂ and CuI, with a base such as triethylamine (B128534) (Et₃N) serving as both the solvent and acid scavenger. nih.gov These reactions have been shown to be effective for various substituted benzo[b]selenophenes, although the strong coordination between selenium and the palladium catalyst can sometimes slow the reaction rate. nih.gov

Table 2: Examples of Sonogashira Cross-Coupling Reactions on Halogenated Benzo[b]selenophenes

This compound SubstrateCoupling PartnerCatalyst SystemSolvent/BaseProductYieldReference
2-Iodo-3-methylthis compoundPhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N3-Methyl-2-(phenylethynyl)this compound65% nih.gov
3-Iodoselenophene derivativePhenylacetylenePdCl₂(PPh₃)₂, CuIDMF, Et₃N3-(Phenylethynyl)selenophene derivative65% nih.govacs.org
4,4'-Dibromobiphenyl (precursor)Terminal alkynesNot specifiedNot specified6,6'-Bibenzo[b]selenophenes (after cyclization)Not specified researchgate.net

Ullmann-type reactions are copper-catalyzed couplings that can be used to form C-C, C-N, C-O, and C-S bonds. nih.govorganic-chemistry.org In the context of benzo[b]selenophenes, these reactions provide a pathway to derivatives that may be difficult to access through other means. researchgate.net The classic Ullmann reaction involves the self-coupling of an aryl halide at high temperatures with an excess of copper. organic-chemistry.org More modern "Ullmann-type" reactions use a catalytic amount of copper and can couple aryl halides with various nucleophiles like alcohols, amines, and thiols under milder conditions. acs.orgorganic-chemistry.org For example, 3-iodoselenophenes have been converted into other functionalized products using copper-catalyzed Ullmann-type reactions with alkyl alcohols. acs.orgresearchgate.net Similarly, 4-iodoselenophenes react with benzenethiol (B1682325) under Ullmann conditions to produce 4-phenylthioselenophenes. nih.gov

Table 3: Examples of Ullmann-type Reactions on Halogenated Selenophenes

Selenophene SubstrateCoupling PartnerCatalyst/ReagentConditionsProductYieldReference
4-Iodo-2,5-diphenylselenopheneBenzenethiolCopper catalystNot specified2,5-Diphenyl-4-(phenylthio)selenophene83% nih.gov
3-Iodoselenophene derivativeAlkyl alcoholsCopper catalystNot specified3-Alkoxyselenophene derivativeGood acs.orgresearchgate.net
Sonogashira Cross-Coupling Reactions

C-H Bond Functionalizationnih.govchim.it

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic cores, including this compound. chim.itnih.gov This approach avoids the need for pre-halogenation of the substrate, reducing synthetic steps and waste. mdpi.com Palladium-catalyzed C-H activation has been used to directly arylate selenophenes. chim.itnih.gov For example, the palladium-catalyzed desulfitative coupling of selenophenes with arylsulfonyl chlorides provides a regioselective method for β-arylation (at the C3-position). chim.it Furthermore, copper-catalyzed reactions have been developed for direct selenylation, such as the reaction of 2-(2-bromoaryl)imidazo[1,2-a]pyridines with selenium powder to form fused this compound systems through the cleavage of C-Br and C-H bonds. chim.itacs.org This transformation is believed to proceed via a radical pathway. chim.itacs.org

Reactions at Specific Positions (e.g., C-2, C-3)mdpi.com

Controlling the regioselectivity of functionalization is crucial for the synthesis of well-defined this compound derivatives. The C-2 and C-3 positions of the selenophene ring exhibit different reactivities, which can be exploited for selective substitution.

Electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes is a versatile method for preparing 2,3-disubstituted benzo[b]selenophenes. nih.govacs.org The choice of electrophile (e.g., Br₂, I₂, PhSeCl) determines the substituent introduced at the C-3 position. nih.govacs.org For instance, reacting these alkynes with bromine (Br₂) or iodine (I₂) leads to 3-bromo- (B131339) or 3-iodobenzo[b]selenophenes, respectively. nih.gov

The functionalization of an existing this compound ring often depends on the substituents already present. For C2-substituted benzo[b]thiophenes, which are analogous to benzo[b]selenophenes, electrophilic chlorination with sodium hypochlorite (B82951) occurs selectively at the C3-position. rsc.orgnih.gov This suggests that the C-2 position is generally more nucleophilic in the unsubstituted ring, but its substitution directs subsequent electrophilic attack to the C-3 position. The presence of an electron-withdrawing group, such as a carbonyl, at the C-2 position can inhibit further halogenation. nih.gov Conversely, metalation with strong bases like n-butyllithium followed by reaction with an electrophile is a common strategy for introducing substituents, often at the C-2 position. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzo[b]selenophenes, to minimize environmental impact. These methods prioritize the use of non-toxic reagents, environmentally benign solvents, and energy-efficient conditions.

A significant green methodology involves the electrophilic halocyclization of (2-(benzylselanyl)phenyl)alkynes using simple sodium halides as the source of electrophilic halogens. nih.govnih.gov This represents the first reported synthesis of 3-chlorobenzo[b]selenophenes via an environmentally friendly electrophilic chlorocyclization. nih.govuwf.eduresearchgate.net The reaction is typically mediated by copper(II) sulfate (B86663) pentahydrate in ethanol, a green solvent, under mild, aerobic conditions at room temperature. nih.govnih.gov This approach successfully produces 3-chloro-, 3-bromo-, and 3-iodobenzo[b]selenophenes in good to high yields (62-73%). nih.gov The advantages of this method include the use of simple starting materials, a renewable solvent, and non-toxic inorganic reagents, avoiding harsh traditional cyclizing agents. nih.govnih.gov

Other green oxidants have also been employed. Trichloroisocyanuric acid (TCCA) is considered an attractive reagent from a green chemistry perspective as it is a stable, low-cost solid oxidant that allows for reactions under moderate conditions. researchgate.net It has been used to promote the synthesis of 3-organoselanyl-benzo[b]chalcogenophenes in ethanol, where an electrophilic selenium species is generated in situ from the reaction between TCCA and diorganyl diselenides. researchgate.net Similarly, potassium peroxymonosulfate (B1194676) (Oxone®) has been used as a green oxidizing agent for the synthesis of benzo[b]thiophenes fused to selenophenes from 1,3-diynes and dibutyl diselenide. chim.it

Green MethodStarting MaterialReagentsSolventKey FeaturesProductYieldRef.
Copper-Mediated Halocyclization (2-(benzylselanyl)phenyl)(phenyl)methanone derived alkyneNaCl, NaBr, or NaI; CuSO₄·5H₂OEthanolUses table salt as halogen source; mild, aerobic conditions.3-Halobenzo[b]selenophenes62-73% nih.gov
TCCA-Mediated Selanylation ortho-substituted alkynyl arenesDiorganyl diselenides, TCCAEthanolIn situ generation of electrophilic selenium species; moderate conditions.3-Organoselanyl-benzo[b]selenophenesModerate to High researchgate.net
Oxone®-Promoted Bis-cyclization 1,3-DiynesDibutyl diselenide, Oxone®Not specifiedForms fused systems via intramolecular bis-cyclization.Benzo[b]thiophene fused to selenopheneModerate to Excellent chim.it

Synthesis of Fused this compound Systems (e.g., Heteroacenes)

The synthesis of π-conjugated ring-fused molecules, or heteroacenes, containing the this compound moiety is of significant interest for applications in materials science, particularly for organic electronics like field-effect transistors and photovoltaics. nih.govresearchgate.netacs.org

A powerful strategy for constructing complex N,S,Se-heteroacenes involves a sequence of classic named reactions: the Fiesselmann thiophene (B33073) synthesis followed by the Fischer indole (B1671886) synthesis. nih.govacs.org This approach has been successfully used to create novel 6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles (BSTI) and 12H-benzo[4″,5″]selenopheno[2″,3″:4′,5′]thieno[2′,3′4,5]thieno[3,2-b]indoles (BSTTI). nih.govresearchgate.net

The synthesis begins with a readily available starting material, such as ethyl 3-bromothis compound-2-carboxylate. nih.govacs.org

Fiesselmann Thiophene Synthesis : The initial this compound substrate is used to construct a fused thiophene ring. This is achieved by reacting it with an appropriate thioglycolate derivative to form an intermediate 3-hydroxythiophen-2-carboxylate, which is then converted to a fused thienone. nih.govacs.orgd-nb.info

Fischer Indole Synthesis : The resulting fused thienone, a ketone, is then treated with various arylhydrazines in refluxing glacial acetic acid. nih.govacs.org This acid-catalyzed reaction proceeds via an arylhydrazone intermediate, which undergoes rearrangement and cyclization (the Fischer indolization step) to yield the final, multi-fused N,S,Se-heteroacene. nih.govacs.org

This synthetic sequence is highly effective, producing the desired fused indoles in high yields (85-90%). nih.govacs.org

Fused SystemSynthetic StrategyStarting MaterialKey IntermediatesYieldRef.
Benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles (BSTI) Fiesselmann Thiophene Synthesis & Fischer Indole SynthesisEthyl 3-bromothis compound-2-carboxylateFused thienone, Arylhydrazone85-90% nih.govacs.org
Chalcogenopheno nih.govbenzo-chalcogenophene (CBC) One-pot Fiesselmann-type reactionSubstituted benzo[b]selenophenesNot Applicable (One-pot)Good to Excellent d-nb.info

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, aligning with the principles of atom economy and green chemistry. A three-component cycloaddition reaction has been developed for the synthesis of this compound derivatives under metal-free conditions. mdpi.com Specifically, this protocol has been used to create this compound-fused imidazo[1,2-a]pyridines. mdpi.com

The reaction involves the combination of substituted indoles, acetophenones, and elemental selenium powder. mdpi.com The optimal conditions established were stirring the components with IBr as an oxidant in N-methyl-2-pyrrolidone (NMP) as the solvent at 140 °C. mdpi.com Another protocol for synthesizing fused systems involves a Co-catalyzed reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine (B2405432) with potassium selenocyanate (B1200272) (KSeCN) as the selenium source. mdpi.com

Fiesselmann Thiophene and Fischer Indole Synthesis in Conjugation

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives, which involves controlling the specific three-dimensional arrangement of atoms, is less developed than other areas. However, stereocontrol can be exerted at different stages of the synthesis.

One report notes that the acyclic precursors for the synthesis of halogenated thiophenes were obtained via a stereoselective method to produce specific enyne geometries. nih.gov While this stereoselectivity applies to the precursor and not the final cyclization, it is a critical step for ensuring the purity of the final product. nih.gov

The electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes is a common and versatile method for creating 2,3-disubstituted benzo[b]selenophenes. nih.govnih.govacs.org The mechanism of this reaction, often involving the formation of a vinyl-cation or a bridged seleniranium ion intermediate after the initial attack of an electrophile (like Br₂ or I₂) on the alkyne, can have stereochemical consequences. For instance, the addition of the electrophile and the selenium atom across the triple bond often occurs with anti-stereoselectivity, which dictates the geometry of the resulting exocyclic double bond if the reaction is terminated before aromatization, or the relative stereochemistry of substituents in non-aromatic products. rsc.org


Iii. Spectroscopic and Structural Elucidation of Benzo B Selenophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its application to benzo[b]selenophene derivatives is no exception. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and the electronic environment within the molecule. Key nuclei such as ¹H, ¹³C, and, in specific cases, ¹⁹F are routinely probed to assemble a comprehensive structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound derivatives, the chemical shifts (δ) of protons are influenced by the electronic effects of the selenium atom and any substituents on the ring system.

For instance, in a series of ethyl 5-substituted-benzo[b]selenophene-2-carboxylates, the proton on the selenophene (B38918) ring (H-3) typically appears as a singlet. In ethyl 5-nitrothis compound-2-carboxylate, this singlet is observed at δ 8.37 ppm. The protons on the benzene (B151609) ring exhibit characteristic splitting patterns. For example, in ethyl 5-methoxythis compound-2-carboxylate, the proton at the C-4 position appears as a doublet at δ 7.34 ppm (J = 2.5 Hz), while the proton at C-6 shows a doublet of doublets at δ 7.04 ppm (J = 2.6, 8.8 Hz), and the C-7 proton is a doublet at δ 7.75 ppm (J = 8.8 Hz).

The coupling constants (J values) provide valuable information about the relative positions of protons. For example, the ortho-coupling between adjacent protons on the benzene ring is typically in the range of 7-9 Hz, while meta-coupling is smaller, around 2-3 Hz. This information is crucial for unambiguously assigning the signals to specific protons in the this compound scaffold.

Table 1: ¹H NMR Data for Selected this compound Derivatives

Compound Solvent Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
2-(2-Hydroxyprop-2-yl)this compound-3-carbonitrile CDCl₃ 2Me 1.85 s mathnet.ru
OH 2.72 br. s mathnet.ru
6-CH 7.30–7.37 m mathnet.ru
5-CH 7.43–7.50 m mathnet.ru
4,7-CH 7.82–7.89 m mathnet.ru
2-(Hydroxymethyl)this compound-3-carbonitrile CDCl₃ OH 2.62 t 5.5 mathnet.ru
CH₂ 5.17 d 5.5 mathnet.ru
6-CH 7.32–7.39 m mathnet.ru
5-CH 7.44–7.50 m mathnet.ru
4,7-CH 7.84–7.89 m mathnet.ru
Ethyl 5-nitrothis compound-2-carboxylate CDCl₃ H-4 8.74 d 1.8
H-3 8.37 s
H-6 8.20 dd 2.0, 8.8
H-7 8.04 d 8.8
CH₂ 4.42 q 7.2
CH₃ 1.42 t 7.2
2-Phenylthis compound CDCl₃ ArH 7.85 d 8.0 mdpi.com
ArH 7.76 d 7.8 mdpi.com
Selenophene 7.69 s mdpi.com
ArH 7.63 d 7.6 mdpi.com
ArH 7.43–7.35 m mdpi.com
ArH 7.36–7.28 m mdpi.com
ArH 7.23 t 7.4 mdpi.com
2-(4-Chlorophenyl)this compound CDCl₃ ArH 7.86 d 8.0 mdpi.com
ArH 7.76 d 8.0 mdpi.com
Selenophene 7.67 s mdpi.com
Phenyl 7.55 d 8.6 mdpi.com
ArH 7.39–7.33 m mdpi.com
ArH 7.29–7.22 m mdpi.com
2-Benzo[b]selenophen-2-ylpyridine CDCl₃ Pyridine 8.58 d 4.8 mdpi.com
H-3 7.97 s mdpi.com
ArH 7.90 d 8.0 mdpi.com
ArH 7.82–7.76 m mdpi.com
ArH 7.69 td 7.6, 1.6 mdpi.com
ArH 7.29–7.24 m mdpi.com
ArH 7.17 ddd 7.2, 5.2, 0.8 mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of carbon atoms in this compound derivatives are indicative of their electronic environment. The presence of the selenium atom and various substituents significantly influences these shifts.

For example, in the ¹³C NMR spectrum of 2-(2-hydroxyprop-2-yl)this compound-3-carbonitrile, the carbon of the methyl groups appears at δ 30.5 ppm, while the carbonitrile carbon is observed at δ 115.2 ppm. mathnet.ru The carbons of the this compound core resonate in the aromatic region, with their specific shifts being dependent on their position relative to the selenium atom and the substituents. mathnet.ru

In another example, the ¹³C NMR spectrum of ethyl 5-nitrothis compound-2-carboxylate shows the carboxyl carbon at δ 164.1 ppm and the carbons of the ethyl group at δ 63.4 (CH₂) and 15.4 (CH₃) ppm. The carbons of the aromatic system appear between δ 121.7 and 151.6 ppm.

Table 2: ¹³C NMR Data for Selected this compound Derivatives

Compound Solvent Chemical Shift (δ, ppm) Reference
2-(2-Hydroxyprop-2-yl)this compound-3-carbonitrile CDCl₃ 30.5, 74.2, 103.0, 115.2, 123.9, 125.2, 125.6, 125.8, 137.9, 141.4, 176.2 mathnet.ru
2-(Hydroxymethyl)this compound-3-carbonitrile CDCl₃ 61.6, 105.6, 114.4, 124.1, 125.6, 125.9 (2 C), 139.0, 139.5, 165.4 mathnet.ru
Ethyl 5-nitrothis compound-2-carboxylate CDCl₃ 15.4, 63.4, 121.7, 123.7, 127.8, 134.8, 141.9, 142.3, 147.3, 151.6, 164.1
2-Phenylthis compound CDCl₃ 123.1, 124.5, 124.8, 125.4, 125.4, 126.9, 128.3, 128.9, 136.2, 140.9, 143.3, 147.7 mdpi.com
2-(4-Chlorophenyl)this compound CDCl₃ 123.5, 124.7, 125.0, 125.4, 125.5, 128.0, 129.1, 134.1, 134.7, 141.0, 143.1, 146.1 mdpi.com
2-Benzo[b]selenophen-2-ylpyridine CDCl₃ 118.6, 122.6, 124.1, 124.7, 125.1, 125.7, 125.9, 136.4, 142.0, 143.3, 149.0, 149.7, 153.9 mdpi.com

For this compound derivatives that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a powerful analytical tool. acs.orgnih.gov Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range, which minimizes signal overlap. lcms.cznih.gov This technique is particularly useful for confirming the successful incorporation of fluorine-containing moieties and for probing the local electronic environment around the fluorine nucleus. lcms.czbeilstein-journals.org The chemical shifts and coupling constants (¹H-¹⁹F and ¹⁹F-¹⁹F) provide detailed structural information. lcms.cz For instance, in the analysis of fluorinated N,S,Se-heteroacenes, ¹⁹F NMR spectra were recorded using perfluorobenzene as an internal standard. acs.orgnih.gov

To unambiguously assign all proton and carbon signals, especially in complex this compound derivatives, two-dimensional (2D) NMR techniques are often employed. mdpi.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. These experiments provide a complete and reliable structural elucidation. mdpi.com

<sup>19</sup>F NMR Spectroscopy for Fluorinated Derivatives

Mass Spectrometry Techniques

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable in the study of this compound derivatives as it provides highly accurate mass measurements. mdpi.comrsc.orgnih.gov This accuracy allows for the determination of the elemental formula of a compound, which is a critical piece of information for confirming the identity of a newly synthesized molecule. For example, for ethyl 5-(4-acetamido-1-methyl-1H-pyrrole-2-carboxamido)this compound-2-carboxylate, the calculated mass for [M+H]⁺ was 434.0619, and the found mass was 434.0620, confirming the elemental composition C₁₉H₂₀N₃O₄Se. rsc.org Similarly, for 2-phenylthis compound, the calculated mass for [M+H]⁺ was 259.0026, and the found mass was 259.0020. mdpi.com These precise measurements provide strong evidence for the proposed structures.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Derivatives

Compound Ionization Mode Formula Calculated m/z Found m/z Reference
Ethyl 5-(4-acetamido-1-methyl-1H-pyrrole-2-carboxamido)this compound-2-carboxylate ESI [C₁₉H₂₀N₃O₄Se+H]⁺ 434.0619 434.0620 rsc.org
5-(3-(Dimethylamino)propanamido)this compound-2-carboxylic acid ESI [C₁₄H₁₇N₂O₃Se+H]⁺ 341.0404 341.0406 rsc.org
5-(Dimethylaminosulfonyl)this compound-2-carboxylic acid ESI [C₁₁H₁₂NO₂Se+H]⁺ 270.0033 270.0034 rsc.org
2-Phenylthis compound ESI [C₁₄H₁₁Se+H]⁺ 259.0026 259.0020 mdpi.com
2-(4-Chlorophenyl)this compound ESI [C₁₄H₁₀ClSe+H]⁺ 292.9636 291.9632 mdpi.com
2-Benzo[b]selenophen-2-ylpyridine ESI [C₁₃H₉NSe+H]⁺ 259.9973 259.9969 mdpi.com
2-Octyl-3-(phenylseleno)this compound HRMS C₂₂H₂₆Se₂ 448.03937 448.04010 nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of this compound derivatives in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their packing in the crystal lattice and for establishing structure-property relationships.

The crystal structures of several this compound derivatives have been resolved, revealing key structural features. For instance, the structures of 3-bromo-2-(phenylselanyl)this compound and 3-iodo-2-(phenylselanyl)this compound have been determined by single-crystal X-ray diffraction. nih.gov Both compounds crystallize in the monoclinic P2₁/c space group. nih.gov A notable feature in these structures is the nearly linear alignment of the halogen-selenium-carbon atoms, which is attributed to a stabilizing intramolecular interaction between a lone pair of electrons on the halogen atom and the antibonding σ*(Se–C) orbital. nih.gov This interaction significantly influences the conformation and the three-dimensional packing of the molecules. nih.gov

In these derivatives, the phenyl group is positioned away from the halogen atom to minimize steric hindrance. nih.gov The this compound ring is twisted relative to the plane of the phenylselanyl group, with interplanar angles of 80.4(8)° for the bromo derivative and 79.7(7)° for the iodo derivative. nih.gov These structural parameters are different from their sulfur-containing analogs, 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene and 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene, highlighting the impact of the selenium atom on the molecular conformation. nih.gov

The crystal structure of azuleno[1,2-b]benzoselenophene has also been elucidated, showing that the this compound and azulene (B44059) rings are nearly coplanar. clockss.org The crystal packing is of a herringbone type, with an interfacial distance of 2.705 Å between adjacent molecules. clockss.org The molecules are connected through CH–π interactions. clockss.org

Detailed crystallographic data for selected this compound derivatives are presented in the table below.

Table 1: Selected Crystallographic Data for this compound Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref
3-bromo-2-(phenylselanyl)this compound C₁₄H₉BrSe₂ Monoclinic P2₁/c 8.633(2) 18.004(5) 9.324(3) 98.66(3) nih.gov
3-iodo-2-(phenylselanyl)this compound C₁₄H₉ISe₂ Monoclinic P2₁/c 8.790(2) 18.204(5) 9.380(3) 98.05(3) nih.gov
Azuleno[1,2-b]benzoselenophene C₁₈H₁₀Se Monoclinic P2₁/n 10.370(2) 7.701(2) 16.711(4) 92.56(3) clockss.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within this compound derivatives. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur provide valuable information about the electronic structure of the molecule.

The UV-Vis spectra of this compound derivatives are characterized by one or more absorption bands, each corresponding to a specific electronic transition. The position of the absorption maximum (λmax) and the intensity of the absorption, quantified by the molar extinction coefficient (ε), are key parameters obtained from these spectra. uregina.ca

For example, the UV-Vis absorption spectrum of (2Z)-2-(N-acetyl-N-phenylaminomethylene)this compound-3(2H)-one in toluene (B28343) exhibits absorption maxima at specific wavelengths, with corresponding molar extinction coefficients. semanticscholar.org Similarly, fused N,S,Se-heteroacenes based on this compound show distinct absorption maxima in both solution and as thin solid films. nih.govacs.org The absorption spectra of these complex systems can be influenced by intermolecular interactions in the solid state. nih.govacs.org

The following table summarizes the absorption maxima and molar extinction coefficients for a selection of this compound derivatives.

Table 2: UV-Vis Absorption Data for Selected this compound Derivatives

Compound Solvent/State λmax (nm) ε (M⁻¹cm⁻¹) Ref
(2Z)-2-(N-acetyl-N-phenylaminomethylene)this compound-3(2H)-one Toluene 436 - semanticscholar.orgresearchgate.net
(2Z)-2-(N-acetyl-N-phenylaminomethylene)benzo[b]tellurophene-3(2H)-one Toluene 304, 316, 455 19300, 18200, 5900 semanticscholar.org
6H-Benzo[4',5']selenopheno[2',3':4,5]thieno[3,2-b]indole derivative (10a) THF 362 - nih.govacs.orgresearchgate.net
6H-Benzo[4',5']selenopheno[2',3':4,5]thieno[3,2-b]indole derivative (10d) THF 340 - nih.govacs.orgresearchgate.net
12H-Benzo[4'',5'']selenopheno[2'',3'':4',5']thieno[2',3':4,5]thieno[3,2-b]indole derivative (13a) THF 360, 396 - nih.govacs.orgresearchgate.net

The electronic nature and position of substituents on the this compound core can significantly alter the UV-Vis absorption spectra. acs.org Electron-donating or electron-withdrawing groups can modify the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima.

A systematic study of (2Z)-2-(N-acetyl-N-arylaminomethylene)heterocyclic-3(2H)-ones, where the heteroatom is varied (O, S, Se, Te), demonstrated a bathochromic shift (a shift to longer wavelengths) of the long-wavelength absorption band in the order O < S < Se < Te. semanticscholar.org This trend is attributed to the increasing electron-donating properties of the heteroatom. semanticscholar.org Specifically, the long-wave absorption band shifts from 380 nm for the furan (B31954) derivative to 455 nm for the tellurophene (B1218086) analog. semanticscholar.org

In a series of alternating donor-acceptor copolymers, the replacement of thiophene (B33073) with selenophene units flanking a benzothiadiazole acceptor resulted in polymers with lower band gaps. However, the effect on the absorption maximum can be complex. For instance, in one fluorene-based copolymer system, the selenophene-containing polymer (PFDSeBT) had a higher absorption maximum in solution compared to its thiophene analog (PFDTBT) (575 nm vs. 549 nm), but this was reversed in thin films, which was attributed to differing degrees of aggregation.

The fusion of an azulene ring to a this compound core, as in azuleno[1,2-b]benzoselenophene, results in a red-shift of the maximum absorption compared to 2-phenylazulene, which lacks the bridging selenium atom. clockss.org This indicates that the incorporation of the selenophene ring extends the π-conjugation of the system, lowering the energy of the electronic transition.

These findings underscore the tunability of the electronic and optical properties of this compound derivatives through synthetic modification, which is a key aspect of their application in materials science.

Iv. Advanced Computational and Theoretical Studies of Benzo B Selenophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of benzo[b]selenophene and its derivatives. nih.govresearchgate.netresearchgate.net DFT calculations allow for the accurate prediction of various molecular properties, offering a theoretical foundation to complement experimental findings. Computations are often performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311G* basis set, to ensure reliable results. nih.govacs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic behavior of molecules, including their reactivity and charge transport characteristics. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org

The HOMO energy level is a key parameter that influences the electron-donating ability of a molecule and is crucial for applications in organic electronics. nih.govresearchgate.net For this compound-containing heteroacenes, DFT calculations have shown that the HOMO energy levels typically range from -5.2 to -5.6 eV. nih.govresearchgate.net These values indicate good hole-transporting capabilities, making these materials suitable for use as hole-transporting layers (HTLs) in devices like perovskite solar cells. nih.govacs.org The introduction of selenium into the molecular structure, when compared to sulfur analogues, tends to result in lower HOMO energy levels. nih.govresearchgate.net

Table 1: Calculated HOMO and LUMO Energy Levels for this compound Derivatives

Data sourced from a study on N,S,Se-heteroacenes. researchgate.net Note: "T" denotes the benzo[b]thiophene analogue.

The LUMO energy level relates to a molecule's electron-accepting ability. In this compound derivatives, the LUMO levels are influenced by the molecular structure. nih.gov For instance, in certain N,S,Se-heteroacenes, the LUMO levels, calculated from HOMO levels and the optical band gap, are positioned high enough to provide electron-blocking capabilities, which is another critical feature for efficient HTLs. nih.govacs.org The LUMO levels for some this compound derivatives have been calculated to be in the range of -2.19 to -2.52 eV. researchgate.net The strategic substitution of sulfur with selenium can fine-tune the LUMO level, often leading to a lower bandgap which is desirable for efficient polymer solar cells. acs.org

Highest Occupied Molecular Orbital (HOMO) Energy Levels

Dipole Moment Calculations

DFT calculations are also employed to determine the molecular dipole moment, which influences molecular packing and charge carrier mobility in the solid state. nih.govacs.org Studies on this compound-based molecular glasses have suggested a correlation where a lower molecular dipole moment leads to less disorder and consequently, higher charge carrier mobility. nih.govresearchgate.net For a series of N,S,Se-heteroacenes, the calculated dipole moments ranged from approximately 1.42 D to 2.31 D. acs.orgresearchgate.net

Table 2: Calculated Dipole Moments for this compound Derivatives

Data sourced from a study on N,S,Se-heteroacenes. researchgate.net Note: "T" denotes the benzo[b]thiophene analogue.

Investigation of Electronic Structures

The electronic structure of novel 1H-benzo[c]chalcogenophenium salts, including the selenophene (B38918) variant, has been examined through a combination of electronic spectra and theoretical calculations. acs.org These investigations provide insight into the electronic transitions within the molecules. acs.org The incorporation of selenium atoms into π-conjugated frameworks is a strategy to enhance the performance of organic electronic devices, as it often leads to a narrower optical band gap and lower oxidation potentials compared to their thiophene (B33073) counterparts. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating excited-state properties and predicting the optical spectra of molecules. researchgate.networldscientific.com This approach is particularly useful for understanding the light-absorbing characteristics of materials. ekb.eg For this compound and its derivatives, TD-DFT calculations are used to predict absorption energies and HOMO-LUMO energy levels. researchgate.net These theoretical absorption spectra can then be compared with experimental data to validate the computational models and provide a deeper understanding of the electronic transitions responsible for the observed optical properties. aps.org The application of TD-DFT helps in designing molecules with tailored optical properties for specific applications in organic electronics. researchgate.net

Theoretical Studies on Reaction Mechanisms

Computational chemistry provides a powerful lens for understanding the step-by-step processes of chemical reactions. For this compound, theoretical studies have been crucial in mapping out the mechanisms of its synthesis and functionalization.

DFT calculations have been employed to propose plausible reaction mechanisms for various synthetic routes. For instance, in the synthesis of benzo[b]selenophenes via electrophilic cyclization, computational models can help identify the key intermediates and transition states. One established method involves the electrophilic cyclization of 2-(1-alkynyl)selenoanisoles using reagents like bromine (Br₂), N-bromosuccinimide (NBS), or iodine (I₂). nih.gov Theoretical calculations support a mechanism where the electrophile adds to the alkyne, followed by an intramolecular attack from the selenium atom to form the fused ring system.

Similarly, mechanisms for copper(II) halide-mediated cyclization of homopropargyl selenides to form halogenated benzo[b]selenophenes have been investigated. nih.gov The proposed first step is the in situ generation of CuCl₂, which coordinates to the carbon-carbon triple bond of a selenoalkyne. nih.gov This coordination facilitates an intramolecular anti-attack from the selenium nucleophile, leading to a selenonium intermediate that, after subsequent steps, yields the final this compound product. nih.gov DFT calculations are instrumental in assessing the energetics of these pathways, confirming the feasibility of proposed intermediates like the selenonium species.

In more complex systems, such as the synthesis of benzo[b]thiophenes fused to selenophenes, DFT calculations, alongside control experiments, help to elucidate the reaction pathway. chim.it For example, in photo-induced reactions, calculations can model the homolytic cleavage of diselenide bonds to form radical species and their subsequent addition to alkynes, followed by intramolecular cyclization to build the heterocyclic core. chim.it

Computational Predictions of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a significant area of study, allowing for the interpretation of experimental data and the identification of compounds. Time-dependent density functional theory (TD-DFT) is a primary tool for this purpose, especially for predicting electronic absorption spectra (UV-Visible).

Researchers utilize TD-DFT calculations to assess the photophysical properties of this compound-containing chromophores. mdpi.com These calculations can accurately predict key parameters such as maximum absorption wavelengths (λmax), oscillator strengths (fos), and transition energies. mdpi.com For example, TD-DFT calculations performed at the MPW1PW91/6–311G(d,p) level have been used to explore the properties of novel chromophores, with the results showing good correlation with experimental UV-Vis spectra. mdpi.com

The influence of the this compound unit on the spectral properties of larger fused systems has also been a subject of theoretical investigation. In one study, the absorption spectra of novel N,S,Se-heteroacenes containing a this compound core were elucidated using TD-DFT calculations. acs.org These theoretical spectra help to understand the nature of electronic transitions within the molecules. acs.org Similarly, for selenophene-fused BODIPY dyes, quantum calculations have been used to explain their spectral properties, such as large molar extinction coefficients and moderate singlet oxygen generation. researchgate.net The calculations affirmed that a smaller singlet-triplet energy gap and larger spin-orbit coupling, resulting from the presence of the selenium atom, lead to efficient intersystem crossing. researchgate.net

Table 1: Computationally Predicted Spectroscopic Data for Selenophene-Containing Chromophores
Compound SeriesComputational MethodPredicted PropertyValue RangeReference
A2-π2-A1-π1-A2 Type ChromophoresTD-DFT (MPW1PW91/6-311G(d,p))λmax (in chloroform)655 - 728 nm mdpi.com
Selenophene-Fused BODIPYsQuantum CalculationsSinglet-Triplet Energy GapSmaller than Thiophene Analogs researchgate.net
N,S,Se-HeteroacenesTD-DFTAbsorption SpectraElucidated electronic transitions acs.org

Structure-Property Relationship Modeling (e.g., optoelectronic properties)

Modeling the relationship between the chemical structure of this compound derivatives and their functional properties, particularly optoelectronic properties, is critical for designing new materials for applications like organic solar cells and field-effect transistors. nih.govontosight.ai DFT calculations are central to establishing these relationships by computing key electronic parameters.

The inclusion of a this compound unit in a conjugated system significantly impacts its electronic properties. Compared to their sulfur-containing (benzo[b]thiophene) counterparts, selenophene-based materials often exhibit narrower optical band gaps, lower oxidation potentials, and stronger intermolecular Se-Se interactions. acs.org These features can enhance the performance of organic electronic devices. acs.org

DFT studies on N,S,Se-heteroacenes containing a this compound moiety revealed that these "selenated" molecules have lower Highest Occupied Molecular Orbital (HOMO) energy levels and narrower optical band gaps compared to their thiophene analogs. acs.orgnih.govresearchgate.net This is attributed to the stronger intermolecular interactions and different electronic nature of selenium. acs.org For instance, a series of benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles showed HOMO levels between -5.2 and -5.6 eV and optical band gaps between 2.82 and 3.23 eV. nih.govresearchgate.net

In another theoretical study, a series of photovoltaic materials was designed by incorporating selenophene units as π-spacers. mdpi.com DFT calculations showed that increasing the number of selenophene units led to a systematic reduction in the HOMO-LUMO energy gap (from 2.465 eV to 2.064 eV) and a red-shift in the absorption wavelength. mdpi.com This work also modeled the exciton (B1674681) binding energy (Eb), finding that it decreased with more selenophene units, suggesting a higher probability of efficient charge separation in a photovoltaic device. mdpi.com Such structure-property relationship studies demonstrate that the targeted modification of the this compound core or its inclusion in larger π-systems allows for the fine-tuning of optoelectronic properties for specific applications. researchgate.net

Table 2: Calculated Optoelectronic Properties of this compound Derivatives
Compound/SeriesHOMO (eV)LUMO (eV)Energy Gap (eV)Key FindingReference
N,S,Se-Heteroacenes (BSTI/BSTTI)-5.2 to -5.6-2.19 to -2.422.82 to 3.23Selenated versions have lower HOMO and narrower band gaps than sulfur analogs. acs.orgnih.gov
A2-π2-A1-π1-A2 Chromophore (D1, n=1 selenophene)-5.845-3.3802.465Reference compound for series. mdpi.com
A2-π2-A1-π1-A2 Chromophore (D7, n=7 selenophene)-5.361-3.2972.064Increased selenophene units lowers the energy gap. mdpi.com

V. Applications of Benzo B Selenophene in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

Benzo[b]selenophene and its derivatives have emerged as versatile materials in the architecture of OLEDs, contributing to both light-emitting and charge-transporting functions. google.comresearchgate.net Organoselenium compounds featuring the this compound moiety can be utilized in various layers of an OLED device, including as host materials for the emissive layer. google.com

The this compound unit has been successfully integrated into phosphorescent emitters, which are crucial for achieving high-efficiency OLEDs by harvesting both singlet and triplet excitons. google.com For instance, iridium(III) complexes incorporating a 2-(benzo[b]selenophen-2-yl)pyridine ligand have been synthesized and demonstrated to be effective deep-red phosphorescent emitters. researchgate.net These materials are characterized by their ability to produce saturated red light, a critical component for full-color displays and white lighting applications. researchgate.net

In addition to their role in light emission, this compound-based molecules are being developed as hole-transporting materials (HTMs). nih.gov N,S,Se-heteroacenes built from this compound and thieno[3,2-b]indole units have been synthesized for this purpose. nih.govacs.org These materials possess suitable highest occupied molecular orbital (HOMO) energy levels, which facilitates the efficient injection and transport of holes from the anode to the emissive layer. nih.gov The incorporation of the selenophene (B38918) unit tends to result in a lower HOMO level compared to analogous sulfur-containing compounds, which can improve environmental stability. nih.govacs.org

The table below summarizes the properties of selected this compound-based materials for OLEDs.

Compound TypeApplicationKey Properties
Iridium(III) complex with 2-(benzo[b]selenophen-2-yl)pyridine ligandRed Phosphorescent EmitterPhotoluminescence quantum yields >31% (solid state); Ionization potentials: 5.17-5.27 eV. researchgate.net
6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indolesHole-Transporting LayerHOMO energy levels: -5.2 to -5.6 eV; Hole mobility: 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.govacs.org

The electroluminescent properties of this compound-containing materials are a direct consequence of their molecular structure. The iridium complexes with 2-(benzo[b]selenophen-2-yl)pyridine ligands, when used in OLEDs, produce deep-red emission with Commission Internationale de l'Eclairage (CIE 1931) chromaticity coordinates around (x=0.69, y=0.31). researchgate.net This emission is deeper and more saturated than the red standard defined by the National Television System Committee (NTSC). researchgate.net

Furthermore, these selenium-based red emitters have been used to fabricate hybrid white OLEDs (WOLEDs). By combining the red phosphorescent emission with blue fluorescent and green thermally activated delayed fluorescence emitters, WOLEDs with a high color rendering index (CRI) of up to 85 have been achieved. researchgate.netacs.org These devices have demonstrated high performance for solution-processed white OLEDs, with maximum brightness levels exceeding 10,000 cd/m² and external quantum efficiencies of 6.3%. researchgate.netacs.org

Role as Emitting Materials and Hole-Transporting Layers

Organic Field-Effect Transistors (OFETs)

This compound derivatives have been investigated as active semiconductor materials in OFETs, devices that are fundamental to flexible electronics, sensors, and displays. researchgate.net The fused-ring structure of mdpi.combenzoselenopheno[3,2-b] mdpi.combenzoselenophene (BSBS) provides a rigid, planar core that facilitates intermolecular interactions and charge transport in the solid state. acs.org

A series of 2,7-dialkyl mdpi.combenzoselenopheno[3,2-b] mdpi.combenzoselenophenes (Cₙ-BSBSs) have been synthesized and shown to be soluble organic semiconductors. acs.org Thin films of these materials, deposited via spin-coating, exhibit a well-ordered lamella structure with an "edge-on" molecular orientation, which is conducive to efficient charge transport in a transistor architecture. acs.org While their performance was less remarkable than their sulfur-based counterparts, OFETs based on Cₙ-BSBS still achieved respectable p-channel characteristics with a maximum hole mobility (µFET) of 0.23 cm² V⁻¹ s⁻¹ and a current on/off ratio (I_on/I_off) of 10⁵. acs.org

To improve performance and stability, a diphenyl derivative, 2,7-diphenyl mdpi.combenzoselenopheno[3,2-b] mdpi.combenzoselenophene (DPh-BSBS), was developed. capes.gov.br This material forms highly ordered thin films upon vapor deposition. capes.gov.brdntb.gov.ua OFETs fabricated with DPh-BSBS demonstrated excellent and stable p-channel field-effect properties, with hole mobilities consistently greater than 0.1 cm² V⁻¹ s⁻¹ and high on/off ratios of approximately 10⁶. capes.gov.br A notable feature of these devices is their high operational stability, maintaining performance over 3000 continuous scans and after a year of storage under ambient conditions. capes.gov.br

The table below presents key performance data for OFETs based on this compound derivatives.

CompoundDeposition MethodHole Mobility (µ_FET)I_on/I_off Ratio
Cₙ-BSBSSpin-coating0.23 cm² V⁻¹ s⁻¹ (max)10⁵
DPh-BSBSVapor Deposition> 0.1 cm² V⁻¹ s⁻¹~10⁶

Organic Solar Cells (OSCs) and Photovoltaic Materials

The field of organic photovoltaics has greatly benefited from the incorporation of selenophene-containing building blocks, including this compound, into light-harvesting materials. researchgate.netmdpi.com These materials are typically used in a bulk heterojunction (BHJ) architecture, where an electron donor and an electron acceptor are blended to form the photoactive layer. nih.gov

This compound and its larger fused analogue, benzo[1,2-b:4,5-b′]dithiophene (BDT), which contains selenophene rings, are frequently used as electron-donating units in donor-acceptor (D-A) conjugated polymers. mdpi.combohrium.comresearchgate.net In this design, the electron-rich donor unit is connected to an electron-accepting unit via a π-conjugated bridge. physchemres.org This intramolecular charge-transfer character helps to lower the polymer's bandgap, enabling it to absorb a broader range of the solar spectrum. mdpi.com

For example, copolymers based on benzo[1,2-b:4,5-b′]diselenophene have been developed as donor materials. researchgate.net The two-dimensional conjugated structure of these donors, when paired with non-fullerene acceptors like Y6, has led to high-performance solar cells. researchgate.netrsc.org

The substitution of sulfur with selenium in the conjugated backbone of photovoltaic materials has a profound and often beneficial impact on device performance. mdpi.comnih.gov The larger size and greater polarizability of the selenium atom compared to sulfur enhances intermolecular Se-Se interactions. mdpi.comresearchgate.net This can lead to improved molecular packing and higher charge carrier mobility. mdpi.comdiva-portal.org

Key effects of incorporating the selenophene moiety include:

Reduced Bandgap: The replacement of thiophene (B33073) with selenophene typically results in a narrower optical bandgap. mdpi.commdpi.com This leads to a red-shifted absorption spectrum, allowing the material to harvest more photons from the long-wavelength region of the solar spectrum and thus generate a larger short-circuit current density (J_sc). diva-portal.org

Energy Level Tuning: The selenophene unit can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, which contributes to the reduced bandgap. mdpi.commdpi.com

Morphology Control: The enhanced intermolecular interactions afforded by selenium can lead to more favorable phase separation and morphology in the active layer blend, which is critical for efficient exciton (B1674681) dissociation and charge transport. rsc.orgrsc.org

In a direct comparison, a liquid crystalline small molecule donor containing a selenophene group (L2) was synthesized alongside its thiophene-containing counterpart (L1). The selenophene-based device achieved a remarkable power conversion efficiency (PCE) of 15.8%, a significant improvement attributed to better light harvesting and a more favorable morphology. rsc.org Similarly, a pentacyclic lactam-based polymer incorporating selenophene reached a PCE of ~7%, compared to ~5.5% for the analogous thienothiophene-based polymer, an advantage credited to improved spectral coverage and higher hole mobility. diva-portal.org

The table below showcases the performance of OSCs utilizing this compound-based materials.

Donor MaterialAcceptorPCE (%)V_oc (V)J_sc (mA/cm²)FF (%)
L2 (selenophene-based small molecule)Y615.8---
PBDSe-T (benzodiselenophene copolymer)Y614.500.89--
Se-TPTI (selenophene-based polymer)PC₇₁BM~7.1~0.82~12~0.70

Donor-Acceptor Polymers in OSCs

Thin-Film Transistors

This compound derivatives have been successfully integrated into organic field-effect transistors (OFETs), demonstrating their potential as high-performance semiconductors. researchgate.net The planar structure and potential for strong intermolecular interactions facilitate efficient charge transport, a critical requirement for transistor applications.

A notable example is the fused-ring system mathnet.ruBenzoselenopheno[3,2-b] mathnet.rubenzoselenophene (BSBS). While the parent BSBS molecule has poor film-forming properties, its 2,7-diphenyl derivative (DPh-BSBS) forms highly ordered thin films when deposited by vapor deposition. capes.gov.br These films, characterized by molecules oriented nearly perpendicular to the substrate, are ideal for OFET fabrication. Devices based on DPh-BSBS have demonstrated excellent p-channel (hole-transporting) characteristics, with charge carrier mobilities consistently exceeding 0.1 cm² V⁻¹ s⁻¹ and high current on/off ratios of approximately 10⁶. capes.gov.br These transistors also show remarkable stability, maintaining high performance after 3,000 continuous scans and for at least one year of storage under ambient conditions. capes.gov.br

Further research into solution-processable derivatives, such as 2,7-dialkyl mathnet.rubenzoselenopheno[3,2-b] mathnet.rubenzoselenophenes (Cₙ-BSBSs), has also yielded promising results. These materials can be deposited from solution via spin-coating to form crystalline thin films with well-ordered lamella structures. acs.org Although their performance is generally less remarkable than their sulfur-based counterparts (Cₙ-BTBTs), a maximum field-effect mobility (μFET) of 0.23 cm² V⁻¹ s⁻¹ with an on/off ratio of 10⁵ has been achieved. acs.org Other complex heteroacenes incorporating the this compound moiety have been developed as hole-transporting materials, exhibiting hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹ as measured by the CELIV technique. nih.govresearchgate.net

Performance of this compound-Based Organic Field-Effect Transistors (OFETs)
CompoundHole Mobility (μ) [cm² V⁻¹ s⁻¹]On/Off Ratio (Ion/Ioff)Reference
DPh-BSBS> 0.1~10⁶ capes.gov.br
Cₙ-BSBS0.23 (max)10⁵ acs.org
BSTI/BSTTI Derivatives10⁻⁵ - 10⁻⁴Not Reported nih.govresearchgate.net

Development of New Light-Emitting Materials

The incorporation of heavy atoms like selenium into organic molecules is a known strategy for enhancing phosphorescence, making this compound derivatives attractive for use in organic light-emitting diodes (OLEDs). mathnet.ru Research has focused on developing metal complexes containing this compound-based ligands to create efficient and color-pure emitters.

Scientists have synthesized iridium(III) complexes that incorporate a 2-(benzo[b]selenophen-2-yl)pyridine ligand. researchgate.net These complexes are characterized by deep-red phosphorescence, with solid-state photoluminescence quantum yields (PLQYs) reaching over 31%. researchgate.net When used as emitters in OLEDs, they produce a deep-red electroluminescence with Commission Internationale de l'Eclairage (CIE 1931) chromaticity coordinates of (0.69, 0.31). This color is deeper than the red standard defined by the National Television System Committee (NTSC). researchgate.net Similarly, phosphorescent platinum complexes with (2-pyridyl)benzo[b]selenophenes have been explored as dopants for solution-processable OLEDs. mathnet.ru The use of this compound is also covered in patents for organoselenium materials intended for various roles within OLEDs, including as host materials in the emissive layer. google.com

Properties of this compound-Based Light-Emitting Materials
Material TypeKey FeaturePLQY (Solid State)Emission Color / CIE (x, y)Reference
Iridium(III) complexes with 2-(benzo[b]selenophen-2-yl)pyridine ligandDeep-red phosphorescence> 31%Deep Red (0.69, 0.31) researchgate.net
Platinum(II) complexes with (2-pyridyl)benzo[b]selenophenesPhosphorescent dopantNot ReportedNot Reported mathnet.ru

Photochromic Materials and Photoswitching

Photochromic materials, which undergo reversible color changes upon exposure to light, are the foundation of molecular switches and optical memory systems. This compound has been incorporated into several classes of photochromic compounds, where its electronic properties influence the switching behavior. semanticscholar.orgrsc.org

One class of such materials is the 2-(N-acetyl-N-arylaminomethylene)this compound-3(2H)-ones. researchgate.net These compounds display a type of "inverse" photochromism. Upon irradiation with light (e.g., 436 nm), they undergo a Z/E-isomerization around the exocyclic double bond, which is followed by a rapid thermal migration of the acetyl group from the nitrogen to the oxygen atom (N→O acyl migration). semanticscholar.orgresearchgate.net This process forms a stable, colored O-acetyl isomer. The quantum yield for this photoinitiated transformation in the this compound derivative is higher than that of its benzothiophene (B83047) analog. semanticscholar.org The reverse reaction, from the O-acetyl isomer back to the original form, can be catalyzed by acid. semanticscholar.org

Another important class is diarylethenes, renowned for their thermal stability and fatigue resistance. A diarylethene derivative featuring this compound aryl units has been synthesized and shown to exhibit photochromism in both solution and solid powder states. rsc.orgresearchgate.net This particular molecule demonstrates a "turn-on" fluorescence switching capability; the initial open-ring form is non-fluorescent, but upon irradiation with UV light, it cyclizes to a closed-ring form that emits fluorescence with a quantum yield of 0.05 in solution and a dramatically enhanced 0.55 in the solid state. researchgate.net

Photochromic Properties of this compound-Based Systems
Compound ClassSwitching MechanismKey PropertyReference
2-(N-acetyl-N-arylaminomethylene)this compound-3(2H)-onePhotoinitiated Z/E-isomerization followed by thermal N→O acyl migrationQuantum yield of forward reaction (S) is 0.60; thermal O→N back-reaction constant (Se) is 4.2 x 10⁻⁴ s⁻¹ semanticscholar.orgresearchgate.net
Diarylethene with this compound unitsPhotocyclization / cycloreversion"Turn-on" fluorescence; closed-ring form has a fluorescence quantum yield of 0.55 in the solid state rsc.orgresearchgate.net

Vi. Biological and Medicinal Applications of Benzo B Selenophene Derivatives

Antioxidant Activity and Redox Modulation

A substantial body of research has focused on the antioxidant and redox-modulating capabilities of benzo[b]selenophene derivatives. nih.govresearchgate.net These compounds are engineered to combine the structural features of natural antioxidants, like resveratrol (B1683913), with the potent redox activity of selenium. researchgate.netmdpi.com This combination can lead to synergistic effects, resulting in "supra-anti-oxidant" capabilities. nih.govmdpi.comnih.gov The antioxidant potential has been demonstrated in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing/antioxidant power (FRAP) assays. rsc.org

The antioxidant mechanism of this compound derivatives is multifaceted, involving their ability to act as free-radical scavengers and engage in redox cycling. researchgate.netnih.gov The presence of a hydroxyl group, typically at the 5- or 6-position, is crucial for their activity, akin to phenolic antioxidants. vulcanchem.com The selenium atom enhances this activity through several means. mdpi.com

One key mechanism is that of a regenerable chain-breaking antioxidant. acs.org These compounds can inhibit lipid peroxidation, and their antioxidant capacity can be restored in the presence of thiol-reducing agents like N-acetylcysteine. acs.orgdiva-portal.org The selenium atom facilitates this regeneration. acs.org

Furthermore, theoretical studies using Density Functional Theory (DFT) calculations have shown that the introduction of a selenium atom into the scaffold of resveratrol, creating a 2-phenylbenzoselenophene skeleton, significantly lowers the O–H bond dissociation enthalpy (BDE). rsc.org A lower BDE indicates that the hydroxyl group can more easily donate a hydrogen atom to neutralize free radicals. The extended π-conjugation resulting from the fused this compound ring system also contributes to enhanced radical scavenging activity. scilit.com These organoselenium compounds are thus expected to have a combined biological effect, acting as antioxidants by removing reactive oxygen species (ROS) and as pro-oxidants by modifying redox-sensitive amino acids. researchgate.net

Numerous studies have benchmarked the antioxidant performance of this compound derivatives against well-known natural and synthetic antioxidants, particularly resveratrol and Trolox (a water-soluble analog of vitamin E). mdpi.comrsc.org In many instances, the selenium-containing compounds have demonstrated superior or comparable activity.

Resveratrol-inspired benzo[b]selenophenes have been shown to possess antioxidant activity that is comparable to or even higher than that of resveratrol or Trolox. nih.govresearchgate.netnih.gov For example, in assays measuring the reduction of intracellular ROS in yeast cells, several this compound derivatives decreased ROS levels more effectively than either resveratrol or Trolox. mdpi.com In DPPH and FRAP assays, resveratrol-based benzoselenophenes also proved to be more efficient than the parent resveratrol, with one derivative showing activity nearly comparable to Trolox. rsc.org Similarly, 2,3-dihydrothis compound-5-ol derivatives have been shown to outperform α-tocopherol in inhibiting lipid peroxidation in the presence of a regenerating agent. diva-portal.org

The table below summarizes the comparative antioxidant activity of selected this compound derivatives from a study using yeast cells.

CompoundRelative ROS Levels (%)Comparison to Controls
Control (No Treatment) 100-
Resveratrol 49.8 ± 11.8~50% reduction
Trolox 47.3 ± 1.5~53% reduction
Compound 1 34.7 ± 3.6More effective than Resveratrol/Trolox
Compound 2 12.0 ± 3.6~8x more effective than controls
Compound 3 41.0 ± 9.5More effective than Resveratrol/Trolox
Compound 6 12.3 ± 1.3~8x more effective than controls
Compound 4 94.8 ± 16.7No significant effect
Compound 5 166.4 ± 28.1Increased ROS levels
Data sourced from a study on Saccharomyces cerevisiae. mdpi.com

This compound derivatives have a demonstrable impact on the levels of reactive oxygen species within cells. Studies utilizing yeast models (Saccharomyces cerevisiae) have shown that a majority of tested benzo[b]selenophenes exhibit significant redox-modulating and antioxidant activity, leading to a decrease in intracellular ROS levels. nih.govnih.gov

For instance, certain polyhydroxy 2-aryl- and 3-arylbenzo[b]selenophenes were found to be highly effective at reducing intracellular ROS. mdpi.commdpi.com An eight-fold decrease in ROS levels was observed after treatment with specific tetrahydroxy this compound derivatives (Compounds 2 and 6), indicating that a greater number of hydroxyl groups can enhance antioxidant properties. mdpi.comnih.gov The 3-aryl derivatives were generally more effective at this reduction than their 2-aryl isomer counterparts at equimolar concentrations. mdpi.commdpi.com However, the relationship is not always straightforward, as some derivatives, like 5-hydroxythis compound, were found to increase ROS levels, highlighting the nuanced structure-activity relationship. mdpi.com

Comparison with Natural Antioxidants (e.g., Resveratrol, Trolox)

Anticancer / Antitumor Activity

Beyond their antioxidant effects, this compound derivatives are being actively explored for their potential as anticancer agents. researchgate.netnih.govmdpi.com The rationale for this application is often based on replacing the indole (B1671886) or other ring systems in known antitumor agents (like duocarmycin) with a this compound moiety. rsc.orgresearchgate.net This bioisosteric replacement is expected to maintain or enhance anticancer activity due to the unique structural and electronic properties conferred by the selenium atom, such as increased curvature and hydrophobicity. researchgate.netrsc.org

A primary mechanism for the potent cytotoxicity of these compounds is their ability to alkylate DNA. rsc.orggoogle.com Duocarmycin-type anticancer agents function through a characteristic duplex DNA alkylation process. rsc.orgrsc.org The this compound portion of the molecule acts as the DNA binding unit, which enhances the affinity and selectivity of the molecule for DNA, while another part of the molecule (the "alkylation subunit") is responsible for the actual chemical bonding to DNA. researchgate.net

Analogs of the natural antitumor products duocarmycin and CC-1065 are known for their exceptional potency, often effective at picomolar (pM) concentrations in cell assays. rsc.org Research into this compound-based analogs has aimed to achieve similar levels of efficacy.

Studies on seco-CBI and seco-MCBI conjugates, which are analogs of duocarmycin, have yielded highly potent compounds. When the standard indole DNA-binding unit was replaced with various this compound derivatives, the resulting compounds exhibited significant cytotoxicity against human cancer cell lines. In one study, seco-MCBI-TMI (a benchmark compound) showed an IC₅₀ value of 5.4 pM against the SK-OV3 human ovarian cancer cell line. rsc.orgrsc.org A this compound analog with a C-5 methoxy (B1213986) substituent (Compound 18h) was only 1.4-fold less potent, with an IC₅₀ of 7.7 pM against the same cell line, demonstrating efficacy in the low picomolar range. rsc.org Other derivatives with N-amido substituents were found to have IC₅₀ values in the nanomolar range (0.5 nM), which was significantly more potent than their corresponding indole analogs. rsc.orgresearchgate.net These findings underscore the potential of this compound-based compounds as exceptionally potent cytotoxic agents for cancer therapy. rsc.org

The table below presents the cytotoxicity of selected seco-MCBI-benzoselenophene conjugates against two human cancer cell lines. rsc.org

CompoundIC₅₀ (pM) vs. SK-OV3 (Ovarian Cancer)IC₅₀ (pM) vs. NCI-N87 (Gastric Cancer)
seco-CBI-TMI 30130
seco-MCBI-TMI 5.411
18h (C-5 OMe) 7.726
18i (C-6 OMe) 2368
18j (C-7 OMe) 1426
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. rsc.org

DNA Alkylation and Binding Affinity

Antidepressant and Anticonvulsant Properties

This compound derivatives have been explored for their potential applications in treating central nervous system disorders, particularly depression and epilepsy. researchgate.net

Some derivatives have shown promise as antidepressants in preclinical models. unav.edu For instance, certain benzo[b]thiophene derivatives, which are structurally similar to benzo[b]selenophenes, have demonstrated significant antidepressant activity in the forced swimming test, a common behavioral test for screening antidepressant drugs. unav.edu One compound, in particular, was effective in reducing immobility time after just a single dose, suggesting a rapid onset of action. unav.edu The antidepressant-like effects of these compounds are thought to be linked to their interaction with serotonin (B10506) transporters (SERT) and 5-HT7 receptors. unav.edu

In the realm of anticonvulsant activity, specific this compound derivatives have been investigated for their ability to mitigate seizures. researchgate.net For example, imidazo[2,1-b]benzoselenazole-3-acetamide derivatives have been noted for their anticonvulsant properties. beilstein-journals.org Furthermore, 3-alkynyl selenophene (B38918) has been shown to increase the latency to seizure onset in animal models of seizures induced by pilocarpine, pentylenetetrazole, and kainic acid. acs.org

Hepatoprotective and Antiapoptotic Agents

Research suggests that certain this compound derivatives may offer protective effects for the liver and prevent programmed cell death (apoptosis). researchgate.netmdpi.com

The hepatoprotective potential has been demonstrated in studies where derivatives have shown the ability to protect liver cells from damage induced by toxins. nih.gov For example, 3-alkynyl selenophene was found to protect against acute liver injury induced by D-galactosamine and lipopolysaccharide in rats. nih.govacs.org This protection was evidenced by the prevention of increases in liver enzyme activities (aspartate aminotransferase and alanine (B10760859) aminotransferase) and the attenuation of hepatic histopathological damage. nih.gov

In terms of antiapoptotic activity, some selenophene derivatives have been shown to influence the cellular pathways that regulate cell death. mdpi.comnih.gov For instance, the novel selenophene derivative D-501036 was found to induce apoptosis in cancer cells through a p53-associated mitochondrial pathway. acs.org This was characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. acs.org

Neurological Applications (e.g., Cholinesterase Inhibition)

This compound derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease, primarily through the inhibition of cholinesterase enzymes. tubitak.gov.tr Cholinesterase inhibitors prevent the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition.

Studies on the structurally related benzo[b]thiophenes have provided valuable insights. Benzothiophene-chalcone hybrids have been identified as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netmdpi.comnih.gov For instance, one benzothiophene-chalcone hybrid was found to be the best inhibitor of BChE with an IC₅₀ value comparable to the standard drug galantamine. mdpi.comnih.gov Another derivative showed the best inhibitory activity against AChE. mdpi.com These findings suggest that this compound analogues could also serve as potent cholinesterase inhibitors, offering a potential therapeutic strategy for Alzheimer's disease.

Compound SeriesBest AChE InhibitorAChE IC₅₀ (µM)Best BChE InhibitorBChE IC₅₀ (µM)
Benzothiophene-chalcone hybrids (Series 5) Compound 5f62.10Compound 5h24.35

Data sourced from a study on benzo[b]thiophene-chalcones as cholinesterase inhibitors. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives by identifying the chemical features that influence their biological activity. rsc.org

In the context of antimicrobial activity, SAR studies on resveratrol-inspired benzo[b]selenophenes have revealed that the position of hydroxyl groups on the this compound ring significantly impacts toxicity against yeast. mdpi.com For example, changing the hydroxyl substituent from the 6-position to the 5-position led to a considerable increase in the LD₅₀ value, indicating lower toxicity. mdpi.com The introduction of three hydroxyl groups also resulted in decreased toxicity. mdpi.com

For anticancer applications, SAR studies of seco-MCBI-benzoselenophene analogues have shown that substitutions on the benzoselenophene unit and the N-acyl chain affect cytotoxic potency. rsc.org C-5 substituted analogues were found to be more effective at enhancing cytotoxicity compared to C-6 and C-7 substituted analogues. rsc.org Furthermore, N-butyramido and N-methylthiopropanamido analogues exhibited significantly higher potency than the parent compound. rsc.org

In the development of cholinesterase inhibitors, SAR studies on benzo[b]thiophene-chalcone hybrids indicated that the chalcone (B49325) moiety generally enhances inhibitory activity against both AChE and BChE compared to the simpler benzothiophene (B83047) precursors. mdpi.com Specific substitutions, such as amino and hydroxyl groups on the 3-benzoylbenzothiophene structure, were found to confer good inhibitory activity towards BChE. mdpi.com

These SAR studies provide a rational framework for the design and synthesis of new this compound derivatives with improved efficacy and selectivity for various therapeutic targets.

Vii. Conclusion and Future Research Directions

Summary of Key Research Findings

Research into benzo[b]selenophene has yielded several key findings. The synthesis of the this compound core and its derivatives can be achieved through various strategies, including the annulation of a selenophene (B38918) ring onto a benzene (B151609) substrate and electrophilic cyclization of alkyne precursors. nih.govthieme-connect.de These methods have been refined to allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties. nih.gov The chemical reactivity of this compound is characterized by electrophilic substitution, which predominantly occurs at the 2-position, and facile metalation, also at the 2-position, using organolithium reagents. thieme-connect.de This reactivity provides a versatile platform for further functionalization.

The oxidation of the selenium atom in the this compound ring leads to the formation of the corresponding 1-oxide and 1,1-dioxide, which exhibit modified electronic properties. thieme-connect.de Furthermore, this compound and its derivatives have been shown to participate in cycloaddition reactions, such as the Diels-Alder reaction, expanding their synthetic utility. frontiersin.orgnih.gov Spectroscopic analysis has been crucial in characterizing these compounds, with techniques like NMR and mass spectrometry providing detailed structural information. nih.gov In the realm of medicinal chemistry, this compound derivatives have demonstrated a range of biological activities, including antioxidant and antitumor properties. researchgate.netingentaconnect.com In materials science, the unique electronic and optical properties of these compounds are being harnessed for applications in organic electronics. ontosight.aiacs.org

Challenges and Opportunities in this compound Chemistry and Applications

Despite the significant progress, challenges remain in the field of this compound chemistry. The synthesis of certain substituted derivatives can still be complex and may require harsh reaction conditions or expensive catalysts. nih.gov The toxicity of some selenium-containing reagents necessitates careful handling and the development of more environmentally benign synthetic protocols. thieme-connect.de

However, these challenges also present opportunities for future research. The development of more efficient and selective synthetic methods, particularly those utilizing greener reagents and catalysts, is a key area for advancement. unipg.it There is a considerable opportunity to expand the library of this compound derivatives and to conduct more extensive structure-activity relationship studies to optimize their biological activities. Furthermore, a deeper understanding of the photophysical properties of these compounds could unlock their full potential in advanced materials and optoelectronic devices. acs.org

Emerging Trends in Organoselenium Research

The broader field of organoselenium chemistry is experiencing several emerging trends that are relevant to this compound research. There is a growing interest in the catalytic applications of organoselenium compounds, where they can act as efficient catalysts for a variety of organic transformations. rsc.orgresearchgate.net This includes their use in green chemistry, where their unique redox properties can be exploited to develop sustainable synthetic methods. unipg.it

Another significant trend is the increasing focus on the development of organoselenium compounds with specific biological targets. tandfonline.com This involves the rational design of molecules that can interact with particular enzymes or receptors, moving beyond broad antioxidant activity to more targeted therapeutic applications. tandfonline.comontosight.ai The synthesis of complex, polycyclic systems incorporating selenium is also gaining traction, driven by the quest for novel materials with enhanced electronic and optical properties. mdpi.com

Potential for Novel Drug Discovery and Materials Innovation

The unique structural and electronic features of this compound make it a promising scaffold for both novel drug discovery and materials innovation. In medicinal chemistry, the ability to functionalize the this compound core allows for the creation of diverse molecular architectures that can be screened for a wide range of therapeutic activities. researchgate.net The proven antioxidant and antitumor properties of some derivatives provide a strong foundation for the development of new drug candidates. ingentaconnect.comnih.gov The discovery of a photoactivatable dimerized STING agonist based on the this compound scaffold highlights its potential in developing targeted cancer immunotherapies. rsc.org

In the field of materials science, the planarity and high charge carrier mobility of this compound-based molecules make them excellent candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ontosight.aiacs.org The ability to tune their electronic properties through synthetic modification offers a pathway to designing materials with tailored performance characteristics for specific applications. The incorporation of this compound units into larger conjugated systems is a promising strategy for creating next-generation organic electronic materials with enhanced stability and efficiency. nih.gov

Q & A

Q. What synthetic routes are commonly used to prepare Benzo[b]selenophene and its derivatives?

this compound can be synthesized via bromination-dehydrobromination of 1,3-dihydrobenzo[c]selenophene or through electrophilic halocyclization of alkynes using sodium halides under green chemistry conditions . Advanced methods include palladium-catalyzed coupling reactions, such as the Ullmann reaction for intramolecular cyclization of ortho-substituted 1,1-dibromoalkenes, yielding 2-substituted derivatives with high regioselectivity . Yield optimization often involves adjusting reaction temperature and catalyst loading.

Q. How does selenium incorporation influence the electronic and structural properties of this compound?

Selenium's larger atomic radius and polarizable electron cloud compared to sulfur or oxygen alter the C2/C3 dihedral angle in the heterocyclic ring, impacting π-conjugation and intermolecular interactions. This was demonstrated in STING agonist studies, where selenium substitution in BSP01 reduced binding affinity to hSTINGH232 due to misalignment with Arg238 residues . X-ray crystallography and density functional theory (DFT) analyses are critical for characterizing these structural effects .

Q. What techniques are used to characterize this compound derivatives in drug discovery?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to target proteins (e.g., STING), while X-ray crystallography (e.g., 2.7 Å resolution structures) reveals interaction motifs like hydrogen bonds and π-π stacking . Thermal shift assays assess protein stability upon ligand binding, and ISRE reporter assays evaluate pathway activation in cellular models .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in this compound-based drug efficacy?

Initial studies on BSP01 showed weakened STING binding due to selenium-induced conformational strain. A dimerization strategy (diBSP01) restored activity by reducing entropy loss during protein interaction and enhancing π-π stacking with hSTINGH232 . Co-crystallization and mutagenesis studies confirmed that dimerization repositions critical pharmacophores, enabling hydrogen bonding with Ser162 and Tyr163 residues .

Q. What role do computational methods play in studying this compound interactions?

DFT analyses of Fe4 clusters and Fe(110) surfaces revealed that selenophene forms more stable adsorbates than thiophene or furan due to stronger orbital overlap with iron atoms . Time-dependent DFT (TD-DFT) identified ligand-to-metal charge transfer bands in selenophene-iron complexes, explaining their chemisorption behavior in catalytic applications . These methods guide the design of selenophene-based materials for electronics or catalysis.

Q. How do substituent positions affect the bioactivity and toxicity of this compound derivatives?

In antioxidant studies, hydroxyl group positioning (e.g., 5- vs. 6-substitution) significantly altered yeast toxicity, with LD50 values ranging from 1.06 mM (Compound 2) to 6.73 mM (Compound 3) . Probit analysis and survival assays linked higher toxicity to enhanced membrane permeability and redox cycling. Substituent steric hindrance (e.g., methyl groups in Compound 3) reduced bioavailability, offering strategies to mitigate off-target effects .

Q. What methodologies enable the application of this compound in organic electronics?

Vapor deposition of 2,7-diphenyl-BSBS derivatives produces thin films with molecular perpendicularity to substrates, critical for high hole mobility (>0.1 cm² V⁻¹ s⁻¹) in organic field-effect transistors (OFETs) . X-ray diffraction and atomic force microscopy (AFM) assess crystallinity and morphology, while device stability is tested via continuous electrical cycling under ambient conditions .

Methodological Considerations

Q. How are photoactivatable this compound derivatives designed for controlled drug release?

Coumarin-based photo-protecting groups (PPGs) are conjugated to carboxylic acid moieties in diBSP01. UV irradiation cleaves the PPG, releasing the active STING agonist. In vitro validation uses cGAS/STING knockout cells to confirm pathway specificity, while zebrafish models assess spatiotemporal activation .

Q. What strategies address solubility challenges in this compound-based compounds?

PEGylation and prodrug approaches (e.g., caged-diBSP01) improve aqueous solubility. Dynamic light scattering (DLS) and HPLC monitor aggregation, while pharmacokinetic studies in murine models quantify bioavailability .

Data Contradictions and Resolution

Q. Why do some this compound derivatives show divergent activities across species?

BSP01 exhibited weak ISRE activation in human cells but retained activity in murine models due to STING haplotype differences (e.g., hSTINGH232 vs. mSTING). Species-specific co-crystallization and cross-reactivity assays are essential for translational research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.